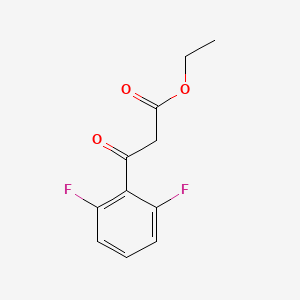

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRNJDWFZNOBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=C(C=CC=C1F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543552 | |

| Record name | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97305-12-9 | |

| Record name | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver in-depth scientific insights, moving beyond rigid templates to offer a narrative grounded in chemical principles and practical applications. The CAS number for this compound is 97305-12-9 .[1][2]

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a valuable synthon in this context, offering a versatile scaffold for the construction of complex, biologically active molecules. Its β-ketoester functionality provides a reactive handle for a variety of chemical transformations, while the 2,6-difluorophenyl moiety imparts the desirable properties of fluorination. This guide will delve into the synthesis, properties, and applications of this important pharmaceutical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 97305-12-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Storage Temperature | Room Temperature, sealed in a dry environment | [2] |

Synthesis of this compound: A Focus on the Claisen Condensation

The primary and most efficient method for the synthesis of this compound is the Claisen condensation .[1][3][4] This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. In the context of our target molecule, a "crossed" Claisen condensation is employed, utilizing two different ester-containing reactants.

The logical synthetic approach involves the reaction between a derivative of 2,6-difluorobenzoic acid and an ethyl ester containing an enolizable α-proton. Specifically, the reaction between 2,6-difluorobenzoyl chloride and ethyl potassium malonate is a documented route.[1]

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is crucial to deprotonate the α-carbon of the malonic ester, generating the reactive enolate nucleophile. Sodium ethoxide is a common choice for Claisen condensations involving ethyl esters to prevent transesterification.[5][6] The use of a pre-formed potassium salt of the malonic ester, such as ethyl potassium malonate, provides a convenient and reactive nucleophile.

-

Reaction Solvent: Anhydrous, aprotic solvents such as tetrahydrofuran (THF) or diethyl ether are typically used to prevent quenching of the strong base and the enolate intermediate.

-

Temperature Control: The initial deprotonation and subsequent nucleophilic attack are often carried out at low temperatures to control the reaction rate and minimize side reactions. The reaction may then be allowed to warm to room temperature to ensure completion.

-

Acidic Work-up: The reaction is quenched with an aqueous acid to neutralize the base and protonate the resulting enolate of the β-ketoester product, yielding the final this compound.

Experimental Protocol: A Self-Validating System

The following is a generalized, step-by-step methodology for the synthesis of this compound via a Claisen-type condensation. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product isolation.

Step 1: Preparation of the Malonate Enolate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of ethyl potassium malonate in anhydrous tetrahydrofuran (THF).

-

Cool the stirred suspension to 0 °C in an ice bath.

Step 2: Acylation with 2,6-Difluorobenzoyl Chloride

-

Slowly add a solution of 2,6-difluorobenzoyl chloride in anhydrous THF to the cooled malonate suspension via the dropping funnel over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Reaction Quench and Work-up

-

Cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a variety of heterocyclic compounds that are of interest in drug discovery. The β-ketoester moiety allows for cyclization reactions with various binucleophiles to form pyridinones, pyrimidinones, and other important scaffolds. The 2,6-difluorophenyl group is often incorporated to enhance the pharmacological properties of the final drug molecule.

For instance, the synthesis of various pyridazinone derivatives as potential anti-inflammatory and analgesic agents has been reported, highlighting the utility of related ketoesters in constructing these heterocyclic systems.[7] Furthermore, the broader class of aryl propionic acid derivatives, to which our title compound is related, are well-known non-steroidal anti-inflammatory drugs (NSAIDs).[8]

Illustrative Synthetic Application: A Potential Pathway to Kinase Inhibitors

The following diagram illustrates a hypothetical, yet plausible, synthetic pathway where this compound could be utilized as a key intermediate in the synthesis of a pyridazinone-based kinase inhibitor scaffold. This is based on known synthetic strategies for this class of compounds.

Caption: Potential synthetic route to a kinase inhibitor scaffold.

Conclusion and Future Perspectives

This compound is a strategically important building block in the arsenal of the medicinal chemist. Its synthesis, primarily through the robust and well-understood Claisen condensation, is scalable and efficient. The presence of the 2,6-difluorophenyl moiety offers a gateway to novel chemical entities with potentially enhanced pharmacological profiles. While direct links to currently marketed drugs are not extensively documented in the public domain, the prevalence of its structural components in kinase inhibitors and other therapeutic agents underscores its potential. As the demand for novel, effective, and safe therapeutics continues to grow, the utility of versatile and strategically fluorinated building blocks like this compound is poised to expand, paving the way for the discovery and development of the next generation of medicines.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 97305-12-9 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Claisen Condensation (Chapter 26) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate molecular weight

An In-depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a fluorinated β-keto ester of significant interest in contemporary organic synthesis and medicinal chemistry. Its molecular structure combines the versatile reactivity of a β-keto ester moiety with the unique physicochemical properties imparted by a 2,6-difluorophenyl group. This guide provides a comprehensive overview of its core properties, a detailed synthesis protocol with mechanistic insights, standard analytical characterization techniques, and its strategic applications as a synthetic intermediate in drug discovery. With a molecular weight of 228.193 g/mol , this compound serves as a critical building block for constructing complex heterocyclic scaffolds and other pharmacologically relevant molecules.

Introduction: A Strategic Building Block in Synthesis

β-Keto esters are a cornerstone of synthetic organic chemistry, prized for their dual functionality which allows for a wide array of chemical transformations.[1][2] The presence of an acidic α-proton, a nucleophilic enolate, and two electrophilic carbonyl carbons makes them exceptionally versatile precursors.

The true strategic value of this compound, however, lies in the incorporation of the 2,6-difluorophenyl substituent. Fluorine atoms at these positions provide several advantages in drug design:

-

Metabolic Stability: The ortho-fluorine atoms can shield the aromatic ring from metabolic oxidation by cytochrome P450 enzymes, potentially increasing the compound's half-life in vivo.

-

Conformational Control: The steric bulk and electronic properties of the fluorine atoms can lock the conformation of the phenyl ring relative to the keto-ester side chain, which can be crucial for precise binding to a biological target.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the α-protons, influencing the reactivity and keto-enol tautomerism of the molecule.

Consequently, this compound is not merely a synthetic intermediate but a strategically designed building block for accessing novel chemical matter in drug development programs, including fragment-based drug discovery (FBDD) campaigns.[3]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, safety considerations, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [4][5][6] |

| Molecular Weight | 228.193 g/mol | [4][5] |

| CAS Number | 97305-12-9 | [4][6] |

| Synonyms | Ethyl (2,6-difluorobenzoyl)acetate, Ethyl 2,6-difluoro-β-oxobenzenepropanoate | [6] |

| Predicted Boiling Point | 266.0 ± 25.0 °C | [6] |

| Predicted Density | 1.251 ± 0.06 g/cm³ | [6] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [6][7] |

Molecular Structure

The structural representation of the molecule is essential for understanding its reactivity.

Caption: Chemical structure of this compound.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient method for synthesizing β-keto esters like this is the Claisen condensation. This protocol details a representative procedure.

Experimental Protocol: Claisen Condensation

Objective: To synthesize this compound from 2,6-difluorobenzoyl chloride and ethyl acetate.

Materials:

-

2,6-Difluorobenzoyl chloride

-

Ethyl acetate (anhydrous)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer, ice bath, and nitrogen/argon atmosphere setup

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents) to a three-neck round-bottom flask. Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.

-

Base Suspension: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0°C using an ice bath.

-

Enolate Formation: While stirring vigorously, add anhydrous ethyl acetate (2.0 equivalents) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. This step generates the ethyl acetate enolate.

-

Acylation: Cool the reaction mixture back to 0°C. Add a solution of 2,6-difluorobenzoyl chloride (1.0 equivalent) in anhydrous THF dropwise via an addition funnel over 30-45 minutes.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight (or until TLC/LC-MS analysis indicates consumption of the starting material).

-

Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl. This step neutralizes the excess base and protonates the product.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality and Experimental Insight

-

Choice of Base: Sodium hydride (NaH) is used because it is a strong, non-nucleophilic base. It deprotonates ethyl acetate irreversibly to form the required enolate without competing in a nucleophilic attack on the ester or acid chloride.

-

Anhydrous Conditions: The reaction must be performed under strictly anhydrous conditions. Water will react with NaH and can hydrolyze the starting ester and acid chloride, reducing the yield.

-

Stoichiometry: An excess of ethyl acetate is often used to ensure the complete consumption of the more expensive acylating agent (2,6-difluorobenzoyl chloride).

-

Acidic Workup: The final product exists as an enolate salt in the basic reaction mixture. An acidic quench is required to protonate it, yielding the neutral β-keto ester.

Synthesis Workflow Diagram

Caption: Workflow for the Claisen condensation synthesis of the target compound.

Analytical Characterization

Verifying the identity and purity of the synthesized product is paramount. Standard spectroscopic methods are employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm). The methylene protons (α-protons) between the carbonyls will appear as a singlet, typically around 3.5-4.0 ppm. The aromatic protons of the 2,6-difluorophenyl ring will exhibit a complex multiplet pattern in the 7.0-7.5 ppm region.

-

¹³C NMR: Key signals include the ester carbonyl (~165-170 ppm), the ketone carbonyl (~190-195 ppm), the α-carbon (~45-50 ppm), and signals for the ethyl group and the fluorinated aromatic ring. Carbon-fluorine coupling will be observable.

-

¹⁹F NMR: Will show a single resonance for the two equivalent fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching bands: one for the ester (around 1735-1750 cm⁻¹) and one for the ketone (around 1680-1700 cm⁻¹). C-F stretching bands will also be present in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula (C₁₁H₁₀F₂O₃) by providing a highly accurate mass measurement of the molecular ion.[4]

Applications in Drug Development

The primary utility of this compound is as a precursor to heterocyclic compounds. The 1,3-dicarbonyl system is an ideal electrophile for condensation reactions with binucleophiles.

Synthesis of Heterocyclic Scaffolds

This building block can be readily converted into a variety of important medicinal scaffolds:

-

Pyrazoles: Reaction with hydrazine or substituted hydrazines.

-

Pyrimidines: Condensation with urea, thiourea, or guanidine.

-

Isoxazoles: Reaction with hydroxylamine.

These heterocyclic cores are prevalent in a vast number of approved drugs and clinical candidates.

Illustrative Transformation Diagram

Caption: Versatility in synthesizing key heterocyclic drug scaffolds.

Conclusion

This compound is a high-value synthetic intermediate for professionals in drug discovery and development. Its well-defined physicochemical properties, accessible synthesis via robust chemical methods like the Claisen condensation, and, most importantly, its utility as a precursor to diverse and medicinally relevant heterocyclic systems make it a powerful tool. The strategic placement of difluoro substituents offers built-in advantages for developing drug candidates with improved metabolic stability and conformational rigidity. A thorough understanding of its synthesis and reactivity, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

-

PubChem. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338. Available at: [Link]

-

PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342. Available at: [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Available at: [Link]

-

PrepChem.com. Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. Available at: [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Available at: [Link]

-

National Institutes of Health (NIH). Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC. Available at: [Link]

Sources

- 1. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 2. Human Metabolome Database: Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268) [hmdb.ca]

- 3. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 97305-12-9 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 97305-12-9 [amp.chemicalbook.com]

- 7. 97305-12-9|Ethyl 3-(2,6-Difluorophenyl)-3-oxopropionate|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Physical Properties of Ethyl (2,6-difluorobenzoyl)acetate

Abstract: Ethyl (2,6-difluorobenzoyl)acetate is a fluorinated β-ketoester of significant interest in synthetic organic chemistry. Its structural motifs are pivotal in the design of complex heterocyclic compounds and as a building block for novel pharmaceutical and agrochemical agents. The presence of the difluorobenzoyl group can significantly influence molecular interactions, reactivity, and the pharmacokinetic properties of derivative compounds. This guide provides a comprehensive framework for the characterization of its core physical properties. Due to the specificity of this compound as a synthetic intermediate, much of its physical data is not extensively published in consolidated databases. Therefore, this document emphasizes the fundamental experimental protocols required for its characterization, providing researchers and drug development professionals with the practical knowledge to determine these properties in a laboratory setting. We will explore the causality behind these experimental choices, ensuring a robust and validated understanding of the compound's physical nature.

Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent research. Ethyl (2,6-difluorobenzoyl)acetate is identified by the following key parameters.

| Identifier | Value | Source |

| CAS Number | 97305-12-9 | [1] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| IUPAC Name | ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |

| Canonical SMILES | CCOC(=O)CC(=O)C1=C(F)C=CC=C1F | |

| InChI Key | GLRNJDWFZNOBHC-UHFFFAOYSA-N | [1] |

Molecular Structure:

The molecule consists of an ethyl ester group connected to a propane chain. A ketone is present at the C3 position of this chain, which is in turn bonded to a 2,6-difluorinated phenyl ring. The presence of both an ester and a ketone functionality classifies it as a β-ketoester, a versatile synthon in organic chemistry.

Summary of Physical Properties

The following table summarizes the known and determinable physical properties of Ethyl (2,6-difluorobenzoyl)acetate. For properties not widely reported in the literature, this guide provides the necessary protocols for their experimental determination.

| Physical Property | Value | Notes |

| Physical State | Solid or Liquid | To be determined. Appearance is critical for initial assessment. |

| Melting Point | Not available in literature | Requires experimental determination. Crucial for assessing purity. |

| Boiling Point | Not available in literature | Requires experimental determination, likely under reduced pressure to prevent decomposition. |

| Density | Not available in literature | Requires experimental determination. |

| Solubility | Not available in literature | Requires experimental determination in a range of solvents. |

| Storage Conditions | Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years). | [1] |

Experimental Determination of Physical Properties

As a Senior Application Scientist, my experience underscores that reliance on predicted data is insufficient for rigorous drug development. The protocols described below are designed to be self-validating systems for generating reliable physical property data.

Melting Point Determination

Causality: The melting point is a fundamental property that provides a primary indication of a compound's purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid, while a broad or depressed range suggests the presence of impurities. This protocol uses the capillary method, which is standard for small-scale laboratory work.

Protocol:

-

Sample Preparation: Finely crush a small amount of the solid compound on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of the sample in. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp).

-

Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Let the apparatus cool significantly before proceeding.

-

Accurate Measurement: Heat the sample at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.

-

Record Range: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

Workflow Visualization:

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Causality: The boiling point is a key characteristic of a liquid, reflecting the strength of its intermolecular forces. For high-molecular-weight or sensitive compounds like this one, determining the boiling point under reduced pressure (vacuum) is essential to prevent thermal decomposition that can occur at the atmospheric boiling point. This micro-scale method is ideal for conserving valuable research compounds.

Protocol:

-

Sample Preparation: Add 5-7 drops of the liquid into a micro test tube.

-

Capillary Insertion: Place a small capillary tube (sealed at one end) into the micro test tube with the open end down.

-

Apparatus Setup: Attach the micro test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Observation: Heat the bath gently. As the liquid nears its boiling point, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.

-

Equilibrium: Remove the heat source. The bubbling will slow down and stop. The moment the liquid just begins to re-enter the capillary tube, the vapor pressure inside the capillary equals the external pressure.

-

Record Temperature: The temperature at which the liquid re-enters the capillary is the boiling point.[2]

-

Note Pressure: Record the ambient atmospheric pressure at the time of the experiment. If performed under vacuum, record the pressure of the vacuum system.

Workflow Visualization:

Caption: Workflow for Micro Boiling Point Determination.

Solubility Profiling

Causality: Understanding a compound's solubility is critical for choosing appropriate solvents for chemical reactions, extractions, and chromatographic purification. A qualitative assessment across a range of solvents with varying polarities provides a practical solubility profile. Testing in acidic and basic aqueous solutions can also indicate the presence of ionizable functional groups.

Protocol:

-

Setup: Arrange a series of labeled test tubes.

-

Sample Addition: Add a small, consistent amount of the compound (e.g., ~10 mg) to each test tube.

-

Solvent Addition: Add ~0.5 mL of a solvent to its corresponding test tube. Solvents should include:

-

Water (polar, protic)

-

Ethanol (polar, protic)

-

Dichloromethane (polar, aprotic)

-

Toluene (non-polar, aromatic)

-

Hexanes (non-polar, aliphatic)

-

5% aq. HCl (to test for basic groups)

-

5% aq. NaOH (to test for acidic groups)

-

-

Agitation: Agitate each tube vigorously for 30-60 seconds.

-

Observation: Observe and record whether the compound is soluble, partially soluble, or insoluble.[3] "Soluble" is generally defined as the solid completely dissolving to form a clear solution.

Workflow Visualization:

Sources

An In-Depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a fluorinated β-keto ester with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer expert insights into the causality behind its chemical properties and synthetic methodologies. Every piece of information is grounded in established chemical principles to ensure scientific integrity and trustworthiness.

Introduction: The Significance of a Fluorinated β-Keto Ester

This compound (CAS No. 97305-12-9) belongs to the versatile class of β-keto esters, which are pivotal intermediates in organic synthesis.[1][2] The presence of a 2,6-difluorophenyl moiety introduces unique electronic properties that can significantly influence the molecule's reactivity and its potential biological activity.[3][4] The strategic placement of two fluorine atoms on the phenyl ring can enhance metabolic stability and binding affinity to biological targets, a sought-after feature in modern drug design.[3][4][5] This guide will delve into the structural characteristics, a robust synthetic protocol, and the prospective applications of this compound, particularly within the realm of medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 97305-12-9 | [6][7] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [6][7] |

| Molecular Weight | 228.19 g/mol | [6][7] |

| IUPAC Name | This compound | [8] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | N/A |

| Boiling Point | Predicted: Decomposes upon heating | N/A |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF). Limited solubility in water. | N/A |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is most effectively achieved via a Claisen condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base. In this case, the reaction occurs between an activated malonic acid derivative and 2,6-difluorobenzoyl chloride.

The Underlying Chemistry: The Claisen Condensation

The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters. The reaction is initiated by the deprotonation of an α-hydrogen of an ester by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group yields the β-keto ester. To drive the equilibrium towards the product, a stoichiometric amount of base is typically used to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.

Experimental Protocol: A Self-Validating System

The following protocol is a representative procedure for the synthesis of this compound, designed for high yield and purity.

Materials:

-

Ethyl potassium malonate

-

2,6-Difluorobenzoyl chloride

-

Magnesium chloride (anhydrous)

-

Triethylamine (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium chloride and anhydrous toluene.

-

Formation of the Magnesium Enolate: Add ethyl potassium malonate to the suspension and stir under a nitrogen atmosphere.

-

Acylation: Dissolve 2,6-difluorobenzoyl chloride in anhydrous toluene and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield pure this compound.

Synthetic Workflow Diagram

Caption: A workflow diagram for the synthesis of this compound.

Structural Elucidation: Spectroscopic Analysis

The structural identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known structure and typical spectroscopic values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Predicted):

-

δ 1.25 (t, 3H): Triplet corresponding to the methyl protons of the ethyl ester group.

-

δ 4.20 (q, 2H): Quartet corresponding to the methylene protons of the ethyl ester group.

-

δ 4.05 (s, 2H): Singlet for the methylene protons alpha to the two carbonyl groups.

-

δ 7.10-7.20 (m, 2H): Multiplet for the two meta-protons of the difluorophenyl ring.

-

δ 7.45-7.55 (m, 1H): Multiplet for the para-proton of the difluorophenyl ring.

-

-

¹³C NMR (Predicted):

-

δ 14.0: Methyl carbon of the ethyl ester.

-

δ 46.0: Methylene carbon alpha to the carbonyls.

-

δ 61.5: Methylene carbon of the ethyl ester.

-

δ 112.0 (dd): Aromatic carbons ortho to the fluorine atoms (showing carbon-fluorine coupling).

-

δ 119.0 (t): Aromatic carbon ipso to the carbonyl group (showing carbon-fluorine coupling).

-

δ 132.0 (t): Aromatic carbon para to the carbonyl group (showing carbon-fluorine coupling).

-

δ 162.0 (dd): Aromatic carbons bearing the fluorine atoms (showing strong carbon-fluorine coupling).

-

δ 168.0: Ester carbonyl carbon.

-

δ 190.0: Ketone carbonyl carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2850 | C-H | Alkyl stretch |

| ~1745 | C=O | Ester carbonyl stretch |

| ~1690 | C=O | Ketone carbonyl stretch |

| ~1620, 1580 | C=C | Aromatic ring stretch |

| ~1250 | C-O | Ester stretch |

| ~1100 | C-F | Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 228. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the ethyl group (-C₂H₅, m/z = 29), as well as fragments corresponding to the 2,6-difluorobenzoyl cation.

Reactivity and Synthetic Utility

This compound is a rich scaffold for further chemical transformations, primarily due to the reactivity of the β-keto ester moiety.[1][2]

-

Alkylation and Acylation: The methylene protons alpha to the carbonyls are acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can be alkylated or acylated to introduce a wide range of substituents.

-

Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones to form α,β-unsaturated systems.[9]

-

Michael Addition: The enolate can also act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[9]

-

Heterocycle Synthesis: β-Keto esters are classic precursors for the synthesis of various heterocyclic systems such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.

Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

The Role of the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl group is a bioisostere for other functionalities and can impart several beneficial properties to a drug candidate:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to an improved pharmacokinetic profile.[3][4]

-

Increased Binding Affinity: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonding and dipole-dipole interactions, potentially increasing the potency of a drug.[10][11]

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[5]

Potential Therapeutic Targets

Given the prevalence of the 2,6-difluorophenyl moiety in various bioactive molecules, derivatives of this compound could be explored for a range of therapeutic targets, including:

-

Enzyme Inhibitors: The β-keto ester functionality can be elaborated into structures that target the active sites of enzymes such as kinases, proteases, and deacetylases.

-

Receptor Modulators: The scaffold can be used to synthesize ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors.

-

Antimicrobial Agents: The compound could serve as a precursor for novel antibacterial or antifungal agents.[12]

A Logical Pathway for Drug Discovery

Caption: A logical pathway for utilizing the title compound in a drug discovery program.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a molecule of significant interest due to the combined reactivity of the β-keto ester and the advantageous properties imparted by the 2,6-difluorophenyl group. This guide has provided a detailed overview of its structure, a robust synthetic methodology, and its potential applications in organic synthesis and drug discovery. The insights provided herein are intended to empower researchers and scientists to effectively utilize this compound in their research endeavors.

References

-

Fiveable. β-keto esters Definition. Available from: [Link]

-

Tsuji, J. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B: Physical and Biological Sciences. 2012;88(4):137-152. Available from: [Link]

-

ResearchGate. Mastering β-keto esters. Available from: [Link]

-

Hauser, C. R.; Reynolds, G. A. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society. 1948;70(7):2402-2404. Available from: [Link]

-

MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules. 2023;28(19):6768. Available from: [Link]

-

National Center for Biotechnology Information. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. 2024;15(1):4235. Available from: [Link]

-

Stone, K. J.; Tocco, D. J.; Peterson, L. B.; et al. Chemical and Pharmacological Properties of Diflunisal. Agents and Actions. 1980;10(Suppl 6):25-33. Available from: [Link]

-

ResearchGate. FTIR spectra of compound 3. Available from: [Link]

-

Organic Syntheses. ethyl 3,3-diethoxypropanoate. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

Eurisotop. NMR Solvent data chart. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Available from: [Link]

-

University of Wisconsin-Madison. Tables For Organic Structure Analysis. Available from: [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

-

Chemspace. This compound. Available from: [Link]

-

National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Journal of Medicinal Chemistry. 2018;61(15):6479-6488. Available from: [Link]

-

PubChem. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate. Available from: [Link]

-

PubChem. Ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropanoate. Available from: [Link]

-

The Royal Society of Chemistry. Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. 2021;2(4):254-266. Available from: [Link]

-

PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Archiv der Pharmazie. 2011;344(12):840-842. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). Available from: [Link]

-

PubMed. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecules. 2017;22(10):1598. Available from: [Link]

-

National Center for Biotechnology Information. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. 2022;27(24):8858. Available from: [Link]

-

Al-Okbi, S. Y.; Al-Karmalaky, S. A.; El-Sayed, M. A. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Future Journal of Pharmaceutical Sciences. 2021;7(1):1-11. Available from: [Link]

-

NIST WebBook. Benzenepropanoic acid, ethyl ester. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. Medicinal Chemistry In The Path Of Drug Discovery. 2023;14(3):2149-2157. Available from: [Link]

-

MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Nanomaterials. 2023;13(13):1938. Available from: [Link]

-

National Center for Biotechnology Information. Medicinal chemistry for 2020. Future Medicinal Chemistry. 2011;3(13):1619-1634. Available from: [Link]

-

ResearchGate. Difluoroalkyl‐containing bioactive and drug molecules. Available from: [Link]

-

National Center for Biotechnology Information. Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry. 2021;64(24):17723-17747. Available from: [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 97305-12-9 [chemicalbook.com]

- 8. This compound - C11H10F2O3 | CSSB00011248970 [chem-space.com]

- 9. benchchem.com [benchchem.com]

- 10. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate: Safety, Handling, and Synthetic Context for Drug Development Professionals

Executive Summary

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest to the pharmaceutical and agrochemical industries. Its structural motifs—a difluorinated phenyl ring and a reactive β-keto ester group—make it a valuable intermediate for synthesizing complex molecular architectures. The incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and lipophilicity.[1] This guide provides a comprehensive overview of the critical safety data, handling protocols, and disposal procedures for this compound, grounded in established chemical safety principles. Furthermore, it delves into the compound's chemical reactivity and its strategic application in modern drug discovery, offering field-proven insights for researchers, scientists, and process chemists.

Compound Identification and Physicochemical Profile

Precise identification and understanding of a compound's physical properties are the foundation of its safe and effective use in a research setting.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [2] |

| Synonym(s) | 3-(2,6-Difluorophenyl)-3-oxopropionic acid ethyl ester | [2] |

| CAS Number | 97305-12-9 | [2][3][4] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [2][3][5] |

| Molecular Weight | 228.19 g/mol | [3][5][6] |

| MDL Number | MFCD11041490 |[2][4] |

Table 2: Physicochemical Properties

| Property | Value (Predicted/Experimental) | Source(s) |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [5] |

| Density | 1.251 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 10.21 ± 0.50 (Predicted) | [5] |

| Storage | 2-8°C, Sealed in a dry environment |[5][7] |

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

While a specific, comprehensive safety data sheet for the 2,6-difluoro isomer is not universally published, a robust hazard assessment can be constructed by analyzing data from structurally analogous compounds and the known toxicology of its constituent functional groups. The primary hazards are associated with its irritant properties and the general considerations for fluorinated aromatic compounds.

Table 3: GHS Hazard Classification (Inferred from Analogs)

| Hazard Class | Hazard Code | Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][8][9] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][8][9] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | [6][8][9] |

| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed |[9] |

Precautionary Statements (Selected): P261, P264, P280, P302+P352, P304+P340, P305+P351+P338, P405, P501.[6][8][10]

Expert Analysis of Toxicological Risk:

-

Irritancy: As a β-keto ester, the compound possesses two electrophilic carbonyl carbons. On contact with moist surfaces like skin, eyes, or the respiratory tract, it can act as an irritant. The causality stems from its potential to react with biological nucleophiles or cause localized pH changes upon slow hydrolysis.

-

Fluorinated Aromatic Toxicity: The toxicology of fluorinated aromatic compounds is complex and cannot be generalized.[1] The carbon-fluorine bond is exceptionally strong, which often imparts high metabolic stability.[11] However, metabolic processes can, in some cases, lead to defluorination, releasing fluoride ions, or generate other toxic metabolites.[12][13] While this compound is not expected to be acutely toxic via pathways like those involving fluoroacetic acid, chronic exposure data is lacking, and caution is warranted.[12][13] Researchers should assume that, like many organofluorine compounds, it may be persistent in the environment.[11]

Safe Handling and Exposure Control Protocol

A self-validating protocol for handling this substance minimizes risk by integrating engineering controls, appropriate personal protective equipment (PPE), and deliberate, systematic procedures.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All manipulations, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10][14]

-

Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For transfers of larger volumes (>50 mL) or when there is a heightened risk of splashing, a full-face shield worn over safety glasses is required.

-

Skin Protection:

-

Gloves: Wear standard nitrile gloves for incidental contact. For extended handling or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Crucially, always consult the glove manufacturer's chemical resistance chart for specific breakthrough times. [15] Double-gloving is a prudent practice for neat transfers.

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. Ensure cuffs are snug.

-

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[14]

Step-by-Step Handling Workflow

-

Preparation: Cordon off the work area within the fume hood. Assemble all necessary glassware, reagents, and spill cleanup materials before retrieving the compound.

-

Don PPE: Put on all required PPE as described in section 3.1.

-

Compound Retrieval: Retrieve the container from its 2-8°C storage. Allow it to equilibrate to room temperature inside the fume hood before opening to prevent condensation of atmospheric moisture into the compound.

-

Transfer/Weighing: Perform the transfer of the liquid using a calibrated pipette or syringe. If weighing, tare a sealed container, add the compound, and re-seal before recording the mass. This minimizes vapor release.

-

Reaction Setup: Add the compound to the reaction vessel slowly and in a controlled manner.

-

Cleanup: Immediately after use, securely close the primary container. Decontaminate any affected surfaces and glassware.

-

Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Dispose of single-use PPE in the appropriate solid waste stream.

Caption: A standardized workflow for the safe handling of liquid chemical reagents.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 4: First Aid Measures

| Exposure Route | Action |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][10] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention and provide the safety data sheet or container label to the medical professional.[10] |

Spill Response Protocol

The response must be scaled to the size and location of the spill.

-

Assess the Situation: Determine the quantity spilled and if anyone is contaminated.

-

Small Spill (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[15][16]

-

Collect the contaminated absorbent into a sealable, labeled container for hazardous waste disposal.

-

Wipe the area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

EVACUATE the immediate area.

-

Alert others and activate the nearest fire alarm if necessary to facilitate a full lab evacuation.

-

Close the laboratory doors.

-

Call your institution's emergency response number and report the spill of a halogenated organic compound.

-

Do not attempt to clean it up yourself. Wait for trained emergency personnel.[16]

-

Reactivity, Stability, and Storage

Understanding the chemical behavior of this compound is key to its successful use in synthesis and for preventing hazardous reactions.

-

Chemical Stability: The compound is stable under recommended storage conditions (2-8°C, dry, away from light).

-

Reactivity Profile:

-

The β-Keto Ester Moiety: This functional group is the center of the compound's reactivity. The α-protons (on the CH₂ group flanked by two carbonyls) are significantly acidic (pKa ~10-11 in solution) and can be readily removed by a suitable base (e.g., sodium ethoxide, LDA) to form a resonance-stabilized enolate.[17]

-

Nucleophilic Character: This enolate is a potent carbon nucleophile, making the compound an excellent substrate for C-C bond-forming reactions, such as alkylations and acylations (the "acetoacetic ester synthesis").[17] This is a cornerstone of its utility as a synthetic building block.[18]

-

Decarboxylation: Upon hydrolysis of the ethyl ester to a carboxylic acid, the resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) when heated to yield 2',6'-difluoroacetophenone.[17]

-

-

Conditions to Avoid: Avoid contact with strong bases (unless a planned reaction), strong oxidizing agents, and excessive heat.

-

Incompatible Materials: Strong acids, strong bases, oxidizing agents, and reducing agents.

Caption: General reactivity of β-keto esters via enolate formation and alkylation.

Waste Disposal Protocol

Proper chemical waste management is a legal and ethical responsibility. As a halogenated organic compound, this substance requires specific disposal procedures.

Core Principle: Waste Segregation

The primary directive is to segregate halogenated organic waste from all other waste streams. [19][20] The rationale is twofold:

-

Regulatory Compliance: Halogenated waste is regulated differently due to the potential to form toxic byproducts (e.g., dioxins, furans) and corrosive acids (e.g., hydrofluoric acid) upon improper incineration.

-

Disposal Cost: The specialized high-temperature incineration and flue-gas scrubbing required for halogenated waste make its disposal significantly more expensive than that of non-halogenated solvents, which can often be blended for fuel.[15][20]

Step-by-Step Disposal Procedure

-

Identify the Correct Waste Container: Use a container designated and clearly labeled "Halogenated Organic Waste." These containers must be in good condition, made of a compatible material (e.g., HDPE or glass), and have a secure, threaded cap.[16]

-

Labeling: Before adding any waste, affix a hazardous waste tag to the container.[15] As waste is added, update the log on the tag with the chemical name ("this compound") and the estimated volume or mass. Do not use abbreviations.[16]

-

Transferring Waste: Conduct all waste transfers inside a chemical fume hood. Keep the waste container closed at all times except when actively adding waste.[16][20]

-

Prohibited Mixtures: DO NOT mix this waste with:

-

Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area with secondary containment. Follow your institution's procedures for requesting a hazardous waste pickup.

References

-

Fluorinated Aromatic Compounds. ResearchGate.Link

-

This compound synthesis. ChemicalBook.Link

-

Hazardous Waste Segregation. Unknown Source.Link

-

Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.Link

-

7.2 Organic Solvents. Cornell EHS.Link

-

This compound | 97305-12-9. ChemicalBook.Link

-

Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.Link

-

Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338. PubChem.Link

-

This compound | 97305-12-9. ChemicalBook.Link

-

Halogenated Solvents in Laboratories. Temple University EHRS.Link

-

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342. PubChem.Link

-

Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.Link

-

(PDF) Toxicology of Fluoro-olefins. ResearchGate.Link

-

Toxicology of perfluorinated compounds. ProQuest.Link

-

Metabolism and Toxicity of Fluorine Compounds. PMC - NIH.Link

-

Safety Data Sheet. CymitQuimica.Link

-

SAFETY DATA SHEET. TCI Chemicals.Link

-

This compound. SynQuest Laboratories.Link

-

SAFETY DATA SHEET. Fisher Scientific.Link

-

Synthesis of ethyl 3-amino-3-(2-fluorophenyl)-2-propenoate. PrepChem.com.Link

-

97305-12-9|Ethyl 3-(2,6-Difluorophenyl)-3-oxopropionate. BLDpharm.Link

-

ETHYL 3-(3,4-DIFLUOROPHENYL)-3-OXOPROPANOATE AldrichCPR. Sigma-Aldrich.Link

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal.Link

-

359424-42-3 | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. ChemScene.Link

-

(PDF) Mastering β-keto esters. ResearchGate.Link

-

9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts.Link

-

ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure.Link

-

β-Keto esters from ketones and ethyl chloroformate... NIH.Link

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.Link

-

Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes... MDPI.Link

-

359424-42-3 Cas No. | Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate. Apollo Scientific.Link

-

Discovery of ( S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. PubMed.Link

-

Ethyl 3-(3,4-difluorophenyl)-3-oxopropanoate. Sigma-Aldrich.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 97305-12-9 | 3629-3-05 | MDL MFCD11041490 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 97305-12-9 [chemicalbook.com]

- 5. This compound | 97305-12-9 [amp.chemicalbook.com]

- 6. Ethyl 3-(2,4-difluorophenyl)-3-oxopropanoate | C11H10F2O3 | CID 2758338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 97305-12-9|Ethyl 3-(2,6-Difluorophenyl)-3-oxopropionate|BLD Pharm [bldpharm.com]

- 8. fishersci.at [fishersci.at]

- 9. chemscene.com [chemscene.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. Toxicology of perfluorinated compounds - ProQuest [proquest.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. campusoperations.temple.edu [campusoperations.temple.edu]

- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. bucknell.edu [bucknell.edu]

- 20. 7.2 Organic Solvents [ehs.cornell.edu]

An In-depth Technical Guide to the Storage and Handling of Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Introduction

Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate, a key building block in synthetic organic chemistry, plays a crucial role in the development of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a difluorinated phenyl ring and a β-ketoester moiety, makes it a versatile precursor for a variety of complex molecular architectures. The integrity and purity of this reagent are paramount to the success of multi-step syntheses, where even minor impurities can lead to significant downstream consequences, including failed reactions, complex purification challenges, and compromised final product quality.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the optimal storage and handling conditions for this compound. By synthesizing data from leading chemical suppliers and grounding recommendations in established chemical principles, this document aims to ensure the long-term stability and reliability of this critical reagent.

Section 1: Physicochemical Properties

Understanding the fundamental properties of a compound is the first step toward establishing appropriate storage protocols. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 97305-12-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀F₂O₃ | [1] |

| Molecular Weight | 228.19 g/mol | [1] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥97% | [1] |

| Boiling Point | 266.0±25.0 °C (Predicted) | [2] |

| Density | 1.251±0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 111.2±18.1 °C | [3] |

Section 2: Recommended Storage Conditions

A survey of supplier recommendations reveals a degree of variance in the optimal storage temperature for this compound. This highlights the importance of a critical, science-led approach to storage.

| Supplier/Source | Recommended Temperature | Additional Recommendations |

| Ambeed | 2-8°C | Sealed in dry.[4] |

| ChemicalBook | 2-8°C | N/A.[2] |

| Sigma-Aldrich | Room Temperature | N/A.[3] |

| SynQuest Labs (General) | 2-8°C | Store under nitrogen, keep container tightly closed in a dry, cool place.[5] |

Core Recommendation:

While some suppliers permit room temperature storage, the consensus and most chemically prudent approach is to store this compound at 2-8°C (refrigerated) .[2][4]

Causality and Rationale: The β-ketoester functionality is susceptible to hydrolysis, a reaction catalyzed by moisture and elevated temperatures. Storing the compound under refrigeration significantly slows the rate of potential degradation pathways, preserving its purity over the long term. For applications in drug discovery and development, where reagent integrity is non-negotiable, the more conservative 2-8°C storage condition is the authoritative standard. Room temperature storage should only be considered for short-term, in-use scenarios.

Furthermore, the following conditions are critical:

-

Dry Environment: The container must be tightly sealed to prevent the ingress of atmospheric moisture, which can lead to hydrolysis of the ester group.[4]

-

Inert Atmosphere: For long-term storage, displacing the headspace of the container with an inert gas like nitrogen or argon is a best practice. This minimizes oxidation and moisture-related degradation.[5]

-

Light Protection: Store in an opaque or amber vial to protect the compound from potential light-induced degradation.

Section 3: Stability Profile and Degradation Pathways

The primary risk to the stability of this compound is hydrolysis. The ester linkage is the most vulnerable site.

Hydrolytic Degradation: In the presence of water, the ethyl ester can hydrolyze to form the corresponding carboxylic acid, 3-(2,6-difluorophenyl)-3-oxopropanoic acid, and ethanol. This process is accelerated by acidic or basic contaminants and by increased temperature. The resulting carboxylic acid impurity can interfere with subsequent reactions, particularly those sensitive to pH or requiring precise stoichiometry.

To ensure the self-validating integrity of your experiments, it is crucial to mitigate these risks through the stringent storage protocols outlined in Section 2.

Section 4: Safe Handling Protocols

Based on available safety data, this compound is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

Hazard Identification:

-

Causes skin irritation.

-

Causes serious eye irritation.[6]

-

May cause an allergic skin reaction.[3]

-

May cause respiratory irritation.[6]

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat is required.

Handling Procedure:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoid inhalation of vapors or mists.[7]

-

Prevent contact with skin and eyes.[7]

-

Keep the container tightly closed when not in use.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical advice. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8]

Section 5: Experimental Protocol for Quality Assessment

To validate the purity of a stored sample, particularly if it has been stored for an extended period or if storage conditions have deviated from the recommendation, a simple quality control check using High-Performance Liquid Chromatography (HPLC) is advised.

Objective: To assess the purity of this compound and detect the presence of potential hydrolytic degradation products.

Methodology:

-

Standard Preparation: Prepare a 1 mg/mL solution of a new, trusted reference standard of the compound in acetonitrile.

-

Sample Preparation: Prepare a 1 mg/mL solution of the stored sample in acetonitrile.

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the reference standard to determine the retention time of the pure compound.

-

Inject the stored sample.

-

Compare the chromatograms. The appearance of a significant new peak, particularly an earlier-eluting peak (indicative of the more polar carboxylic acid degradant), suggests sample degradation.

-

Purity can be estimated by the relative peak area of the main component.

-

This protocol provides a self-validating system; the reference standard confirms system suitability and provides a benchmark against which the stored material can be judged.

Section 6: Visualization of Storage and Handling Workflow

The following diagram outlines the decision-making process for the proper storage and use of this compound.

Caption: Decision workflow for compound storage and handling.

Conclusion

The chemical integrity of this compound is best maintained by adopting a conservative and scientifically-grounded storage strategy. The authoritative recommendation is storage at 2-8°C in a dry, sealed container, preferably under an inert atmosphere . While room temperature storage may be acceptable for brief periods, it introduces unnecessary risk of degradation, which can compromise research outcomes. By adhering to these guidelines and implementing routine quality control checks, researchers can ensure the reliability and consistency of this valuable synthetic intermediate in their critical drug discovery and development workflows.

References

-

Es-wiki.org. (n.d.). 3-(2,6-difluorofenil)-3-oxopropanoato de etilo 97305-12-9 wiki. Retrieved from Es-wiki.org. [Link]

-

Chemspace. (n.d.). This compound. Retrieved from Chemspace. [Link]

Sources

- 1. CAS 97305-12-9 | 3629-3-05 | MDL MFCD11041490 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. This compound | 97305-12-9 [amp.chemicalbook.com]

- 3. This compound | 97305-12-9 [sigmaaldrich.com]

- 4. CAS No. 97305-12-9 Specifications | Ambeed [ambeed.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. synquestlabs.com [synquestlabs.com]

- 8. alchempharmtech.com [alchempharmtech.com]

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl (2,6-difluorobenzoyl)acetate

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism in Ethyl (2,6-difluorobenzoyl)acetate, a β-keto ester of significant interest to researchers, scientists, and professionals in drug development. The presence of the 2,6-difluorobenzoyl moiety introduces unique steric and electronic effects that profoundly influence the tautomeric equilibrium. This document delineates the synthesis, detailed spectroscopic characterization, and the solvent-dependent equilibrium dynamics of this compound. Methodologies for quantifying the tautomeric ratio using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are presented, alongside a discussion of the critical role of tautomerism in medicinal chemistry and drug design.

Introduction: The Significance of Tautomerism in Drug Development

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in medicinal chemistry and pharmacology.[1][2] The distinct tautomeric forms of a molecule can exhibit different physicochemical properties, such as lipophilicity, acidity, and hydrogen bonding capacity, which in turn affect their pharmacokinetic and pharmacodynamic profiles.[3] For drug development professionals, understanding and controlling tautomeric equilibria is crucial for optimizing drug efficacy, bioavailability, and stability.

β-Dicarbonyl compounds, a common structural motif in many pharmaceuticals, are classic examples of molecules that exhibit keto-enol tautomerism.[4] The equilibrium between the keto and enol forms can be influenced by various factors including solvent polarity, temperature, and the electronic and steric nature of substituents. This guide focuses on Ethyl (2,6-difluorobenzoyl)acetate, a β-keto ester where the benzoyl group is substituted with two fluorine atoms at the ortho positions. These fluorine atoms are expected to exert a significant "ortho effect," influencing the tautomeric equilibrium through a combination of steric hindrance and electronic effects.[5]

Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

The most direct and widely applicable method for the synthesis of β-keto esters is the Claisen condensation.[6][7][8] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. For the synthesis of Ethyl (2,6-difluorobenzoyl)acetate, a mixed Claisen condensation between ethyl acetate and an activated derivative of 2,6-difluorobenzoic acid, such as 2,6-difluorobenzoyl chloride, is the most logical approach.

Proposed Synthetic Pathway: Mixed Claisen Condensation

The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-difluorobenzoyl chloride. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically employed to ensure complete enolate formation and prevent self-condensation of ethyl acetate.

Diagram 1: Proposed Synthesis of Ethyl (2,6-difluorobenzoyl)acetate

Detailed Experimental Protocol

Materials:

-

Ethyl acetate (2 equivalents)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add ethyl acetate (2 eq) to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of 2,6-difluorobenzoyl chloride (1 eq) in anhydrous THF dropwise via the dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure Ethyl (2,6-difluorobenzoyl)acetate.

Spectroscopic Characterization of Tautomeric Forms

The keto-enol equilibrium of Ethyl (2,6-difluorobenzoyl)acetate can be readily investigated and quantified using a combination of NMR, IR, and UV-Vis spectroscopy. Each technique provides distinct signatures for the keto and enol tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for the unambiguous identification and quantification of tautomers in solution, as the keto-enol interconversion is typically slow on the NMR timescale.[11][12]

3.1.1. Predicted ¹H NMR Spectra

-

Keto Tautomer:

-